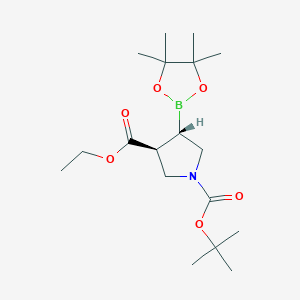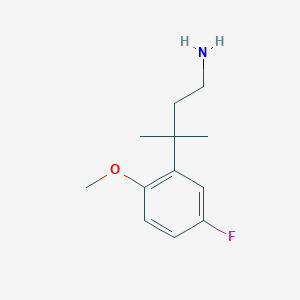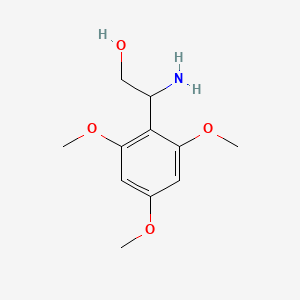
o-(5-Chloro-2-methoxybenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(5-Chloro-2-methoxybenzyl)hydroxylamine: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with a chlorine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(5-Chloro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: o-(5-Chloro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is employed in the formation of oximes and hydrazones, which are important in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used as a building block in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of o-(5-Chloro-2-methoxybenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound can also undergo redox reactions, where it can be oxidized or reduced, leading to the formation of different products .
Comparison with Similar Compounds
o-(4-Methoxybenzyl)hydroxylamine: Similar structure but with a methoxy group at the 4-position instead of the 5-position.
5-Chloro-2-methoxyaniline: Similar structure but with an amino group instead of a hydroxylamine group.
O-Benzoylhydroxylamines: Compounds with a benzoyl group attached to the hydroxylamine.
Uniqueness: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is unique due to the presence of both a chlorine atom and a methoxy group on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
O-[(5-chloro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChI Key |
GFGYMCCYOCCAON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)





![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)







